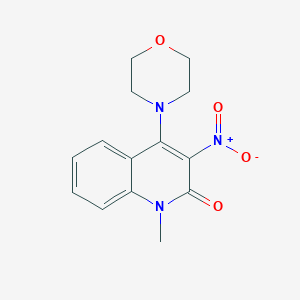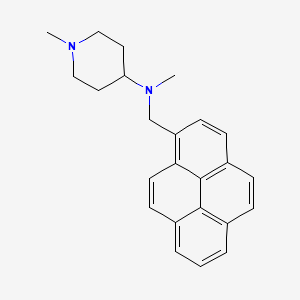
N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)acrylamide, also known as CNPA, is a chemical compound that has been widely used in scientific research due to its unique properties. CNPA is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, a type of lipid mediator that regulates various physiological processes, including inflammation, pain, and fever.
Mechanism of Action
N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)acrylamide inhibits COX-2 by binding to its active site and blocking the conversion of arachidonic acid to prostaglandins. Prostaglandins are lipid mediators that play a crucial role in inflammation, pain, and fever. By inhibiting COX-2, N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)acrylamide reduces the production of prostaglandins and suppresses inflammation, pain, and fever. Moreover, COX-2 is upregulated in various types of cancer, and its inhibition by N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)acrylamide has been shown to have anticancer effects.
Biochemical and Physiological Effects:
N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)acrylamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)acrylamide inhibits the production of prostaglandins and other inflammatory mediators, such as interleukins and tumor necrosis factor-alpha. Moreover, N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)acrylamide has been shown to have analgesic and antipyretic effects in animal models of pain and fever. In vivo studies have demonstrated that N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)acrylamide has anticancer effects in various types of cancer, including breast, lung, and colon cancer.
Advantages and Limitations for Lab Experiments
N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)acrylamide has several advantages for lab experiments. It is a potent and selective COX-2 inhibitor that can be used to study the role of COX-2 in various physiological and pathological conditions. Moreover, N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)acrylamide has been shown to have anticancer effects, which make it a potential candidate for cancer therapy. However, N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)acrylamide has some limitations for lab experiments. It is a toxic compound that can cause adverse effects in animals and humans. Moreover, its solubility and stability are limited, which make it challenging to use in some experimental settings.
Future Directions
There are several future directions for the use of N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)acrylamide in scientific research. One direction is to study the role of COX-2 in the pathogenesis of various diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another direction is to develop new COX-2 inhibitors based on the structure of N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)acrylamide that have improved solubility, stability, and selectivity. Moreover, the anticancer effects of N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)acrylamide need to be further explored in preclinical and clinical studies to evaluate its potential as a cancer therapy. Finally, the toxicity of N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)acrylamide needs to be thoroughly investigated to ensure its safe use in animals and humans.
Synthesis Methods
The synthesis of N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)acrylamide involves the reaction of 4-chloro-3-nitroaniline with 4-chloroacetophenone in the presence of sodium hydroxide and acetic acid. The reaction mixture is heated under reflux for several hours, and the resulting product is purified by recrystallization from ethanol or methanol. The chemical structure of N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)acrylamide is shown below.
Scientific Research Applications
N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)acrylamide has been widely used in scientific research as a COX-2 inhibitor. COX-2 is an inducible enzyme that is upregulated in response to various stimuli, such as inflammation, injury, and cancer. COX-2 inhibitors have been shown to have anti-inflammatory, analgesic, and anticancer properties. N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)acrylamide has been used to study the role of COX-2 in various physiological and pathological conditions, including inflammation, pain, fever, and cancer.
properties
IUPAC Name |
(E)-N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2O3/c16-11-4-1-10(2-5-11)3-8-15(20)18-12-6-7-13(17)14(9-12)19(21)22/h1-9H,(H,18,20)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRVPNQKJORSKBA-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-chloro-3-nitrophenyl)-3-(4-chlorophenyl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-chlorophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]urea](/img/structure/B4960550.png)
![2-(ethylthio)ethyl 4-[3-(benzyloxy)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4960551.png)
![5-(3-{1-[(1-ethyl-1H-imidazol-5-yl)methyl]-1H-pyrazol-3-yl}phenyl)-N,N-dimethyl-2-furamide](/img/structure/B4960561.png)
![3-(3,4-dimethoxyphenyl)-11-(3-fluorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4960571.png)
![2-{[5-(4-methylphenoxy)pentyl]amino}ethanol](/img/structure/B4960573.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl methanesulfonate](/img/structure/B4960579.png)
![N-[2-(3-methyl-1H-pyrazol-1-yl)ethyl]-1H-1,2,3-benzotriazole-5-carboxamide](/img/structure/B4960587.png)
![4-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-nitrophenyl)-N,N-dimethyl-1-piperazinesulfonamide](/img/structure/B4960588.png)
![3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-hydroxyphenyl)hydrazone]](/img/structure/B4960595.png)
![2-(4-chlorophenoxy)-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}acetamide](/img/structure/B4960597.png)

![2-chloro-N-[4-({4-[(2-chlorobenzoyl)amino]benzoyl}amino)phenyl]benzamide](/img/structure/B4960626.png)
![methyl 5-({[2-(1-azocanyl)-3-pyridinyl]methyl}amino)-5-oxopentanoate](/img/structure/B4960633.png)